3-Thiophenecarbothioic acid, S-ethyl ester
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Overview
Description
3-Thiophenecarbothioic acid, S-ethyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a thiocarboxylic acid ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarbothioic acid, S-ethyl ester typically involves the esterification of 3-thiophenecarbothioic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3-Thiophenecarbothioic acid+EthanolAcid catalyst3-Thiophenecarbothioic acid, S-ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarbothioic acid, S-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-Thiophenecarbothioic acid, S-ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Thiophenecarbothioic acid, S-ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur atom can form bonds with metal ions, influencing various biochemical pathways. Additionally, its aromatic ring structure allows it to participate in π-π interactions with other aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid, S-ethyl ester
- Thiophene-3-carboxylic acid, S-methyl ester
- Thiophene-2-carboxylic acid, S-methyl ester
Uniqueness
3-Thiophenecarbothioic acid, S-ethyl ester is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other thiophene derivatives may not be suitable.
Properties
CAS No. |
333355-28-5 |
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Molecular Formula |
C7H8OS2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
S-ethyl thiophene-3-carbothioate |
InChI |
InChI=1S/C7H8OS2/c1-2-10-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3 |
InChI Key |
GUAHQVACISEYRA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C1=CSC=C1 |
Origin of Product |
United States |
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